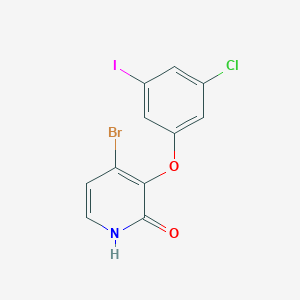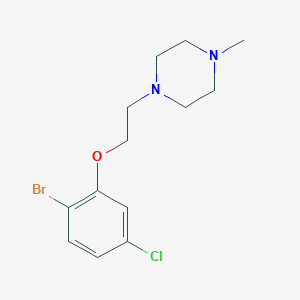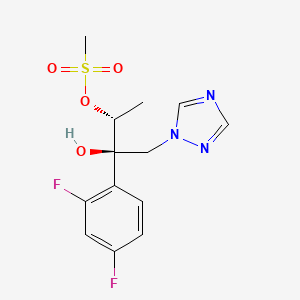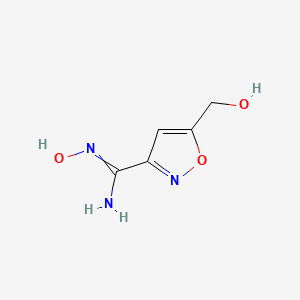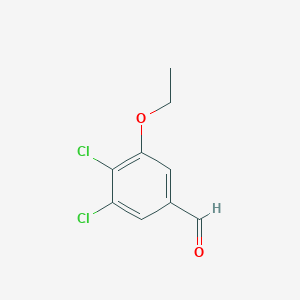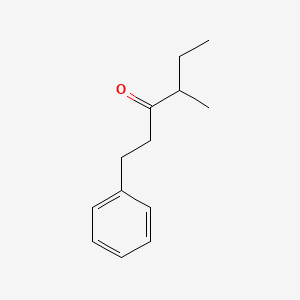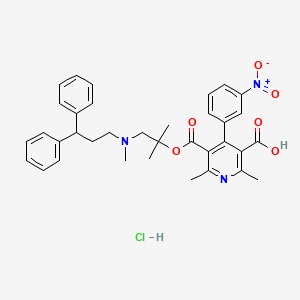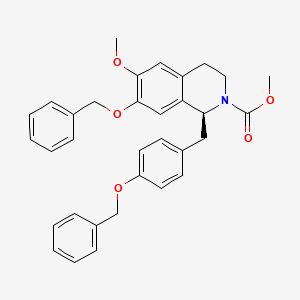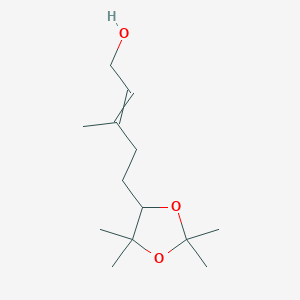![molecular formula C13H17N3O2 B13865387 3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline is an organic compound with the molecular formula C13H17N3O2 It is characterized by the presence of a dimethoxyaniline moiety linked to a methylimidazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline typically involves the reaction of 3,4-dimethoxyaniline with 1-methylimidazole in the presence of a suitable catalyst. One common method is the acid-catalyzed methylation of imidazole by methanol, followed by the reaction with 3,4-dimethoxyaniline . Another approach involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
科学的研究の応用
3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and context .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyaniline: A related compound with similar structural features but lacking the imidazole group.
1-Methylimidazole: Shares the imidazole moiety but lacks the dimethoxyaniline component.
2,5-Dimethoxyaniline: Another dimethoxyaniline derivative with different substitution patterns.
Uniqueness
3,4-Dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline is unique due to the combination of the dimethoxyaniline and methylimidazole groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research and industrial contexts.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H17N3O2/c1-16-7-6-14-13(16)9-15-10-4-5-11(17-2)12(8-10)18-3/h4-8,15H,9H2,1-3H3 |
InChIキー |
DGEAROJZLXWASI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CNC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
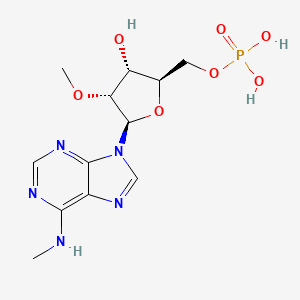
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
